Ethylidenediphosphonic acid
Description
Significance in Industrial and Environmental Chemistry Research
In industrial settings, HEDP is integral to water treatment processes in cooling systems, boilers, and oilfields, where it effectively controls the formation of mineral scales and prevents corrosion. echemi.comhoochemtec.comatamanchemicals.com Its application extends to the detergent and textile industries, where it acts as a chelating agent and a peroxide stabilizer. smolecule.comwikipedia.org From an environmental perspective, the interaction of HEDP with metal ions and its degradation pathways are of significant research interest to understand its environmental fate and impact. fda.govmdpi.com
Chemical Structure and Reactivity Considerations for Research
HEDP's chemical structure features two phosphonic acid groups and a hydroxyl group attached to a central carbon atom, which is also bonded to a methyl group. This arrangement allows it to form stable, hexa-element chelate complexes with various metal ions. smolecule.comthwater.netthfine.com The compound is known for its good chemical stability at high pH values and temperatures up to 250°C, being resistant to hydrolysis and decomposition under normal light and heat conditions. thwater.netkrwater.comlugchemical.co.id However, it can be degraded by strong oxidizing agents. smolecule.com Research into its reactivity focuses on its chelation mechanisms, corrosion inhibition pathways, and its interactions within complex chemical matrices.
Table 1: Chemical and Physical Properties of Ethylidenediphosphonic Acid
| Property | Value |
| IUPAC Name | (1-Hydroxyethan-1,1-diyl)bis(phosphonic acid) |
| Synonyms | HEDP, Etidronic acid |
| CAS Number | 2809-21-4 |
| Molecular Formula | C2H8O7P2 |
| Molecular Weight | 206.02 g/mol |
| Appearance | Clear, colorless to pale yellow liquid; White crystalline powder |
| Solubility in Water | Soluble |
| Melting Point | 198-199 °C |
This table presents key chemical and physical properties of this compound. thwater.netatamanchemicals.comthfine.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
6145-33-1 |
|---|---|
Molecular Formula |
C2H8O6P2 |
Molecular Weight |
190.03 g/mol |
IUPAC Name |
1-phosphonoethylphosphonic acid |
InChI |
InChI=1S/C2H8O6P2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3,(H2,3,4,5)(H2,6,7,8) |
InChI Key |
MXYOPVWZZKEAGX-UHFFFAOYSA-N |
SMILES |
CC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CC(P(=O)(O)O)P(=O)(O)O |
Other CAS No. |
6145-33-1 |
Synonyms |
ethylidenediphosphonic acid |
Origin of Product |
United States |
Synthesis Methodologies and Process Optimization for Ethylidenediphosphonic Acid
Routes from Phosphorus Trichloride (B1173362) and Acetic Acid
2PCl₃ + CH₃COOH + 5H₂O → C₂H₈O₇P₂ + 6HCl researchgate.net
This process is typically carried out in a one-step synthesis where phosphorus trichloride reacts with glacial acetic acid and water, leading to the formation of phosphorous acid and acetyl chloride, which subsequently react and hydrolyze to yield HEDP. i.moscow
Reaction Conditions and Yield Optimization
The optimization of reaction conditions is critical for maximizing the yield and purity of HEDP. The process generally involves a two-stage temperature profile. Initially, phosphorus trichloride is added dropwise to a mixture of water and glacial acetic acid while maintaining the temperature between 40°C and 80°C. lookchem.com Following this addition, the temperature is elevated to between 100°C and 130°C and held under reflux for several hours to drive the reaction to completion. lookchem.com
Continuous processes have been developed to enhance efficiency and control. In one such method, phosphorus trichloride and glacial acetic acid are reacted at 50°C to 80°C while continuously removing the acetyl halide byproduct. The resulting liquid is then heated to 90°C to 140°C. mdpi.com To further improve yield, some patented processes introduce hydrogen chloride into the initial reaction mixture. This helps to control the hydrolysis of phosphorus trichloride, making the reaction more stable and reducing the formation of unwanted side products. googleapis.comgoogle.com
| Parameter | Value/Range | Reference |
| Initial Reaction Temperature | 40 - 80 °C | lookchem.com |
| Reflux Temperature | 100 - 130 °C | lookchem.com |
| Continuous Process Initial Temp. | 50 - 80 °C | mdpi.com |
| Continuous Process Final Temp. | 90 - 140 °C | mdpi.com |
| PCl₃:CH₃COOH Molar Ratio (Continuous) | 1 : 2.8-3.0 | google.com |
This table presents a summary of typical reaction conditions for the synthesis of HEDP from phosphorus trichloride and acetic acid.
Byproduct Management and Recycling Strategies
The synthesis of HEDP from phosphorus trichloride and acetic acid generates significant byproducts, primarily hydrogen chloride (HCl) and acetyl chloride (CH₃COCl). lookchem.com Effective management and recycling of these byproducts are crucial for the economic viability and environmental sustainability of the process.
Hydrogen chloride gas is typically recovered by absorption in water to produce hydrochloric acid, which can be sold or used in other industrial processes. lookchem.com The acetyl chloride, along with any unreacted acetic acid that vaporizes, can be condensed and returned to the reactor to improve raw material efficiency. lookchem.com
Advanced strategies involve the co-production of acetyl chloride as a valuable chemical. In processes where water is limited in the initial reaction, acetyl chloride is a major product and can be separated and purified. googleapis.com Furthermore, the acetic acid produced during the final hydrolysis step can be recovered and recycled back into the initial reaction mixture, minimizing waste and raw material consumption. google.com Some processes have been designed as semi-closed systems to facilitate the complete recycling of different concentrations of acetic acid. google.com
Routes from Phosphorous Acid and Acetic Anhydride (B1165640)
An alternative synthesis route for HEDP involves the reaction of phosphorous acid (H₃PO₃) with acetic anhydride ((CH₃CO)₂O). google.comresearchgate.net This method is also commercially practiced and can be represented by the following equation:
2H₃PO₃ + (CH₃CO)₂O → C₂H₈O₇P₂ + CH₃COOH researchgate.net
In a typical industrial process, phosphorous acid is first premixed with acetic acid to create a solution. lookchem.com Acetic anhydride is then continuously added to this mixture. The reaction is exothermic, and the temperature is carefully controlled. For instance, the mixture might be heated to approximately 190°F (88°C) before being fed into a reactor where the temperature rises to around 275°F (135°C) due to the heat of the reaction. lookchem.com The resulting HEDP is then crystallized from the solution. researchgate.net
| Reactant Molar Ratios | Value | Reference |
| Acetic Acid : Phosphorous Acid | 1.36 : 1 | lookchem.com |
| Acetic Anhydride : Phosphorous Acid | 1.33 : 1 | lookchem.com |
This table outlines the molar ratios of reactants used in a specific industrial process for HEDP synthesis from phosphorous acid and acetic anhydride.
Derivatization and Functionalization Strategies
To enhance its properties for specific applications, ethylidenediphosphonic acid can be chemically modified through derivatization and functionalization. These strategies aim to alter characteristics such as lipophilicity, reactivity, and compatibility with other materials.
Synthesis of Substituted this compound Analogues
A variety of HEDP analogues have been synthesized by modifying its core structure. A common approach involves the esterification of the hydroxyl group or the phosphonic acid groups. For example, lipophilic fatty acid derivatives of HEDP have been prepared by reacting it with fatty acid chlorides, such as decanoyl, lauroyl, palmitoyl, and stearoyl chlorides. researchgate.netlookchem.com This reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 50-55°C) for an extended period. lookchem.comresearchgate.net The resulting (1-acyloxyethylidene)-1,1-bisphosphonic acids exhibit increased solubility in organic solvents. lookchem.comresearchgate.net
Another class of derivatives includes trialkyl alkylcarbonate esters of etidronate, which have been synthesized from P,P'-dimethyl etidronate and alkyl chloroformates. researchgate.net Additionally, acetylated derivatives of HEDP have been prepared in high yields. lookchem.com
| Derivative Type | Synthetic Approach | Reference |
| Fatty Acid Derivatives | Reaction with fatty acid chlorides in acetonitrile at 50-55°C. | researchgate.netlookchem.comresearchgate.net |
| Trialkyl Alkylcarbonate Esters | Reaction of P,P'-dimethyl etidronate with alkyl chloroformates. | researchgate.net |
| Acetylated Derivatives | High-yield acetylation of HEDP. | lookchem.com |
This table summarizes different strategies for synthesizing substituted HEDP analogues.
Incorporation into Polymeric Structures
This compound and its derivatives can be incorporated into polymeric structures to impart specific functionalities, such as scale and corrosion inhibition, or to create novel materials with unique properties.
HEDP is often used in combination with polymers like polyacrylic acid in water treatment formulations to achieve synergistic effects in corrosion and scale inhibition. google.comresearchgate.net It can also be a component in the synthesis of copolymers. For instance, copolymers containing gem-bisphosphonate groups have been developed for use as fluidifying agents in mineral particle suspensions. lookchem.com
Furthermore, HEDP can be used to functionalize the surface of materials. Carbonyl iron microparticles have been functionalized with etidronic acid to create magnetorheological fluids with enhanced stiffness and yield stress due to hydrogen bonding between the phosphonate (B1237965) groups. In the realm of advanced materials, HEDP and its derivatives, such as zoledronic acid, have been used as ligands to construct metal-organic coordination polymers with diverse structural and functional properties, including magnetic and luminescent behaviors. Additionally, HEDP has been included in coating formulations to improve their performance. googleapis.com
Coordination Chemistry and Metal Complexation Studies of Ethylidenediphosphonic Acid
Chelation Properties with Transition Metal Ions
Ethylidenediphosphonic acid exhibits a strong affinity for transition metal ions, forming stable complexes with metals such as iron, copper, and zinc. atamanchemicals.comsmolecule.comatamanchemicals.comgoogle.com This chelating capability is fundamental to its application in various industrial processes, including corrosion inhibition and water treatment. atamanchemicals.comatamanchemicals.combetakim.com.tr The interaction involves the formation of a six-membered chelate ring, which is a recurring and stabilizing motif in the structure of these complexes. mdpi.com
Iron(II/III): HEDP effectively forms complexes with both ferrous (Fe(II)) and ferric (Fe(III)) ions. atamanchemicals.comatamanchemicals.com The interaction with Fe(II) can lead to the formation of a poorly soluble compound, identified as FeH₂L·H₂O, which precipitates from solution as whisker-like structures. researchgate.net HEDP is recognized as a particularly effective chelating agent for trivalent metal ions like Fe(III). atamanchemicals.com
Copper(II): The complexation of HEDP with copper(II) has been studied in detail. It forms various complex species depending on the pH of the solution. These include hexacyclic complexes such as [Cu(II)L]²⁻, [Cu(II)HL]⁻, and [Cu(II)H₂L]⁰. acs.org The stability of these complexes has been quantified, with reported stability constants (log K) of 12.64, 7.07, and 3.80, respectively. acs.org The formation of these stable chelates is a key factor in HEDP's ability to inhibit copper corrosion.
Zinc(II): HEDP also forms stable chelating compounds with zinc(II) ions. atamanchemicals.comatamanchemicals.com This interaction is crucial for its application as a corrosion inhibitor, often in formulations containing zinc. atamanchemicals.com The dissociation constants for Zn²⁺ with different protonation states of HEDP have been investigated. mdpi.com
The stoichiometry of the complexes formed between HEDP and transition metal ions is influenced by the molar ratio of the ligand to the metal (L:M). Studies on various transition metals have shown that different complex stoichiometries can be achieved by varying this ratio. For instance, with some transition metals, mononuclear complexes with a 2:1 ligand-to-metal ratio are formed, irrespective of the initial equivalent ratios of the reactants. mdpi.com
In the case of copper(II), the stoichiometry of the extracted complex has been determined using the mole ratio method, which helps in understanding the composition of the species formed during processes like solvent extraction. researchgate.net For some systems, as the ligand concentration increases relative to the metal ion, there is a linear increase in complex formation up to the point where the actual molar ratio of the complex is reached. mdpi.com The study of Eu(III)-HEDP complexes, which can serve as a model, clearly demonstrates that at nearly equimolar M:L ratios, 1:1 complexes are predominant, while an excess of the HEDP ligand leads to the formation of 1:2 (metal:ligand) complexes. mdpi.com
Interaction with Alkaline Earth Metal Ions
This compound is a highly effective sequestering agent for alkaline earth metal ions, most notably calcium(II). atamanchemicals.com This property is central to its widespread use as a scale inhibitor in water treatment applications, where it prevents the precipitation of calcium salts like calcium carbonate and calcium sulfate (B86663). atamanchemicals.compatsnap.com
HEDP reacts with calcium ions to form a stable, six-membered chelating complex, often referred to as a hexa-element chelating complex. atamanchemicals.comatamanchemicals.comlugchemical.co.id This sequestration of Ca²⁺ ions prevents their participation in the formation of insoluble scale deposits. The structure of the Ca-HEDP complexes has been a subject of investigation, with studies confirming the formation of a 1:1 chelate complex between HEDP and calcium ions. nih.gov The specific form of the HEDP ligand involved in complexation (e.g., H₂L²⁻, HL³⁻, L⁴⁻) is dependent on the pH of the solution. nih.gov
The stability of the complexes formed between HEDP and calcium ions varies with the pH of the solution, which dictates the protonation state of the HEDP molecule. The stability constants (log K) for the formation of different Ca-HEDP species have been determined. HEDP demonstrates the strongest binding affinity for calcium ions under weakly alkaline conditions. nih.gov
| Complex Species | log K |
|---|---|
| CaH₂L | 7.63 |
| CaHL⁻ | 8.16 |
| CaL²⁻ | 6.04 |
Table 1: Stability constants (log K) for 1:1 complexes of Calcium(II) with different protonated forms of this compound. nih.gov
Coordination with Lanthanide and Actinide Analogues
The coordination chemistry of HEDP extends to lanthanides and actinides, which is of significant interest for applications such as decorporation of radionuclides. mdpi.comacademie-sciences.fr Europium(III) is often used as a non-radioactive analogue for trivalent actinides due to their similar chemical properties. mdpi.com
Studies on the complexation of HEDP with Eu(III) have revealed the formation of several distinct complex species over a wide pH range. mdpi.comnih.gov At acidic pH, readily soluble species such as EuH₂L⁺ and Eu(H₂L)₂⁻ are formed. mdpi.comresearchgate.netuni-hannover.de As the pH approaches neutral, a EuHL⁰ species is formed, and at alkaline pH, a dissolved EuL⁻ species is observed. mdpi.comresearchgate.netuni-hannover.de The formation of a six-membered chelate ring is a key structural feature in all these solution structures. mdpi.comnih.gov The equilibrium between these species is sensitive to pH, the metal-to-ligand ratio, and the total concentrations of both europium and HEDP. mdpi.comnih.gov
Solid-state structural analyses of lanthanide-HEDP complexes, often prepared via hydrothermal synthesis, show seven- or eight-coordinated lanthanide ions. mdpi.com The HEDP ligand can act as a chelator for a single metal ion or as a chelating and bridging ligand between two metal ions. mdpi.com Research has also been conducted on the complexes of HEDP esters with various lanthanide nitrates, including La, Ce, and Sm. researchgate.nettandfonline.com
In the context of actinides, HEDP has been investigated for its potential to sequester uranium(VI). mdpi.com The complexation of U(VI) with HEDP is known to form various species, including 1:1, 1:2, and 2:2 (metal:ligand) complexes, with the 1:2 complexes being predominant over a broad pH range. researchgate.net Studies have also explored the complexation of thorium(IV) with HEDP. rsc.org The strong interaction between HEDP and actinyl ions like the uranyl ion (UO₂²⁺) is driven by the high affinity of these hard acid cations for oxygen donor ligands like phosphonates. academie-sciences.fr
| Complex Species | log β |
|---|---|
| EuH₂L⁺ | 23.7 ± 0.1 |
| Eu(H₂L)₂⁻ | 45.1 ± 0.9 |
| EuHL⁰ (solid) | ~23.6 |
| EuL⁻ | ~11.2 |
Table 2: Formation constants (log β) for Europium(III) complexes with this compound at I = 0 M. mdpi.comresearchgate.netuni-hannover.de
Europium(III) Complexation Speciation and Stability
The interaction between Europium(III) (Eu(III)) and HEDP has been studied across a wide pH range, revealing a complex system with multiple species. irochemical.comchemijournal.com The formation of these complexes is highly dependent on the pH, which dictates the protonation state of the HEDP molecule. irochemical.com
At acidic pH, readily soluble complexes are formed. Specifically, the EuH₂L⁺ and Eu(H₂L)₂⁻ species have been identified, where H₄L represents the fully protonated HEDP. irochemical.comchemijournal.comresearchgate.net As the pH approaches neutral, a species with the formula EuHL⁰ is formed, alongside a likely polynuclear complex. irochemical.comresearchgate.net In alkaline conditions, the readily dissolved EuL⁻ species becomes predominant. irochemical.comresearchgate.net
The stability of these complexes is quantified by their formation constants (log β). A comprehensive study combining spectroscopic and spectrometric methods determined the following stability constants for the main Eu(III)-HEDP species. irochemical.comchemijournal.comresearchgate.net
| Complex Species | log β Value | pH Range |
|---|---|---|
| EuH₂L⁺ | 23.7 ± 0.1 | Acidic |
| Eu(H₂L)₂⁻ | 45.1 ± 0.9 | Acidic |
| EuHL⁰ | ~23.6 | Near-neutral |
| EuL⁻ | ~11.2 | Alkaline |
The equilibrium between these different Eu(III)-HEDP species is dynamic and influenced not only by pH but also by the metal-to-ligand ratio and the total concentrations of europium and HEDP. irochemical.comresearchgate.net For instance, 1:1 complexes are favored when the ligand is in deficit or at equimolar concentrations, while 1:2 complexes tend to form when the ligand is in excess. irochemical.com
Structural Elucidation of Lanthanide-Ethylidenediphosphonic Acid Complexes
The structural arrangement of lanthanide-HEDP complexes has been investigated using various techniques, including single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. irochemical.comnih.gov A recurring and stabilizing structural feature in these complexes is the formation of a six-membered chelate ring involving the lanthanide ion and both phosphonate (B1237965) groups of the HEDP ligand. irochemical.com
Solid-state structural analyses, often performed on complexes synthesized under hydrothermal conditions, reveal that lanthanide ions are typically seven- or eight-coordinated. irochemical.com The HEDP ligand in these structures is often found in its H₂L²⁻ or HL³⁻ forms, acting as a chelating agent to a single metal ion or as a bridging ligand between two metal centers. irochemical.com
In solution, spectroscopic methods such as ESI-MS, NMR, and IR spectroscopy have been employed to probe the coordination environment. irochemical.comrsc.org For Eu(III)-HEDP complexes, these studies confirm that the phosphonate groups are primarily involved in the coordination to the metal ion. irochemical.comrsc.org Density Functional Theory (DFT) calculations support the experimental findings, indicating that structures involving the six-membered chelate ring are energetically favorable. irochemical.com
Solution Chemistry and pH-Dependent Speciation
The behavior of HEDP in aqueous solutions is governed by its protonation equilibria, which in turn is fundamental to its ability to complex with metal ions.
Protonation Equilibria and pKa Determination
This compound is a polyprotic acid, meaning it can donate multiple protons in a stepwise manner as the pH of the solution increases. mdpi.com It can ionize up to five times, though the fifth ionization, corresponding to the hydroxyl group, does not typically occur under normal aqueous conditions. mdpi.comeuropa.eu The acid dissociation constants (pKa) quantify the tendency of each proton to dissociate. Several studies have determined the pKa values for HEDP, which are crucial for understanding its speciation at any given pH. mdpi.comresearchgate.net
The protonation equilibria can be represented as follows: H₄L ⇌ H₃L⁻ + H⁺ (pKa₁) H₃L⁻ ⇌ H₂L²⁻ + H⁺ (pKa₂) H₂L²⁻ ⇌ HL³⁻ + H⁺ (pKa₃) HL³⁻ ⇌ L⁴⁻ + H⁺ (pKa₄)
The reported pKa values show slight variations depending on the experimental conditions, such as the ionic strength of the medium. mdpi.comresearchgate.net
| pKa | Value (I = 0.1 M KCl) researchgate.net | Value (I = 0.1 M KNO₃) europa.eu | Value (I = 0.1 M NaCl) rsc.org |
|---|---|---|---|
| pKa₁ | 1.7 | 1.6 | 1.43 ± 0.10 |
| pKa₂ | 2.47 | 2.7 | 2.70 ± 0.08 |
| pKa₃ | 7.28 | 6.9 | 7.02 ± 0.05 |
| pKa₄ | 10.29 | 11.0 | 11.20 ± 0.05 |
These values indicate that different ionic forms of HEDP will predominate at different pH ranges, which directly impacts which metal-complex species will form. nih.gov
Influence of Ionic Strength and Temperature on Complex Stability
The stability of metal-ligand complexes in solution is generally sensitive to the ionic strength and temperature of the medium. An increase in ionic strength can affect the activity coefficients of the ions in solution, which can in turn influence the measured stability constants of the complexes. science.gov It has been noted that discrepancies in the reported stability constants for Eu(III)-HEDP complexes can be largely attributed to the different ionic strengths used in the various studies. mdpi.com This suggests that the electrostatic interactions, which are modulated by the ionic strength of the solution, play a significant role in the complexation process.
Similarly, temperature can have a substantial effect on complex stability. The formation of a complex is associated with changes in enthalpy (ΔH) and entropy (ΔS). According to the principles of thermodynamics, the stability constant (K) is related to the Gibbs free energy change (ΔG), which is composed of these enthalpic and entropic contributions (ΔG = ΔH - TΔS). Therefore, a change in temperature directly affects the stability of the complex. For instance, studies on the complexation of lanthanides with other chelating agents like HEDTA have shown that complex formation can be either exothermic or endothermic, directly impacting how stability changes with temperature. osti.gov
While these general principles are well-established, detailed and systematic studies focusing specifically on the quantitative influence of varying ionic strength and temperature on the stability of lanthanide-ethylidenediphosphonic acid complexes are not extensively available in the reviewed literature. Most studies report stability constants at a fixed temperature (e.g., 25 °C) and a specified ionic strength. researchgate.netosti.gov
Interfacial Phenomena and Adsorption Mechanisms of Ethylidenediphosphonic Acid
Adsorption onto Metal Surfaces
The adsorption of HEDP onto metal surfaces is a primary mechanism for corrosion inhibition. By forming a protective film, HEDP creates a barrier between the metal and corrosive agents in the environment. krhedp.com This film can be formed through either physical or chemical adsorption, where the phosphonic acid groups in the HEDP molecule bind to the metal surface. krhedp.com This process is effective on various metals, including unalloyed steel, stainless steel, copper, and zinc. atamanchemicals.comataman-chemicals.comatamanchemicals.com The interaction can be strong enough to form stable chelating compounds with metal ions like iron, copper, and zinc, and can even dissolve existing oxidized materials on the metal's surface. atamanchemicals.comataman-chemicals.comatamanchemicals.com
Studies on AISI 304 stainless steel show that HEDP acts as an anodic type inhibitor, with its adsorption indicated by an increase in polarization resistance and a decrease in double-layer capacitance. scirp.org The presence of other cations, such as Zn²⁺, can enhance the adsorption and inhibitory effect of HEDP, leading to the formation of a more robust protective film through synergistic interactions. scirp.orgampp.org For instance, the chemical interaction between a zinc-HEDP complex and a steel surface can lead to the formation of a strong covalent Zn-O-P-Fe bond. researchgate.net
The adsorption behavior of HEDP on metal surfaces can be described by various isotherm models, which provide insight into the nature of the interaction. For the corrosion inhibition of SS 41 steel in a sodium chloride solution, the process conforms to the Langmuir adsorption isotherm at HEDP concentrations below 50 ppm. ampp.org This model assumes the formation of a monolayer of adsorbate on the surface. The heat of adsorption in this system was calculated to be 18 kcal/mol, suggesting that the interaction is a form of chemical adsorption (chemisorption). ampp.org
Kinetic analyses of HEDP adsorption reveal a multi-step process. On materials like modified steel slag, the adsorption follows a two-phase pattern: an initial period of rapid adsorption is followed by a much slower phase as the system approaches equilibrium. researchgate.net This behavior has been fitted using pseudo-first-order and pseudo-second-order kinetic models. researchgate.net The Langmuir–Freundlich isotherm model has also been used to describe the adsorption of HEDP, particularly when studying its synergistic behavior with other molecules. researchgate.net
| System | Applicable Isotherm Model | Kinetic Behavior | Key Findings | Reference |
|---|---|---|---|---|
| HEDP on SS 41 Steel | Langmuir | Not specified | Adsorption is chemical (chemisorption) with ΔHads = 18 kcal/mol. Applies at concentrations <50 ppm. | ampp.org |
| HEDP on Modified Steel Slag | Not specified | Two-phase: initial rapid adsorption followed by a slow equilibrium phase. Fits pseudo-first and pseudo-second order models. | Modified slag showed enhanced adsorption capacity compared to unmodified slag. | researchgate.net |
| HEDP on Iron/Gold (EQCM study) | Langmuir / Langmuir-Freundlich | HEDP adsorbs more rapidly than ascorbic acid. | Monolayer adsorption observed. | researchgate.net |
| Phosphonates on OCP crystals | Langmuir | Not specified | Model used to derive kinetic affinity constants for growth inhibition. | asianpubs.org |
The electrochemical potential of the metal surface and the concentration of ions, such as chloride (Cl⁻), in the solution significantly affect HEDP adsorption. Adsorption processes on gold surfaces have been shown to be potential-dependent. researchgate.net For instance, on AISI 304 stainless steel, applying a cathodic potential can influence the charge transfer resistance, indicating a change in the adsorption behavior and inhibitor efficiency. scirp.org
The presence of chloride ions can have a dual effect. While high concentrations of chloride are often aggressive towards metals, small quantities can surprisingly enhance the adsorption of HEDP. researchgate.net Studies using an electrochemical quartz crystal microbalance (EQCM) found that adding a small amount of chloride ions increased both the rate of HEDP adsorption and the degree of surface coverage. researchgate.net An optimal effect was observed at an HEDP to chloride ion ratio of approximately 500. researchgate.net Conversely, in some systems, chloride ions are shown to work cooperatively with iron species to facilitate HEDP removal from solution, which involves adsorption and co-precipitation onto iron corrosion products. patsnap.com The pH of the solution also plays a critical role; a decrease in pH can lead to reduced adsorption due to the protonation of the phosphonate (B1237965) species. scirp.org
Interactions with Mineral and Inorganic Oxide Surfaces
HEDP's ability to interact with mineral and inorganic oxide surfaces is central to its function as a scale inhibitor. It effectively prevents the formation and growth of mineral scales like calcium carbonate and calcium sulfate (B86663) by adsorbing onto crystal surfaces and interfering with the crystallization process. patsnap.comatlantis-press.com
The primary mechanism of HEDP in preventing calcium carbonate scale is the adsorption of its molecules onto the active growth sites of the crystals. atlantis-press.com The phosphonate groups chelate with calcium ions (Ca²⁺) at the crystal surface, which inhibits the regular arrangement of the crystal lattice, causing distortion and preventing further growth. atlantis-press.com This interaction effectively increases the solubility of the scaling salt by forming stable complexes with the metal ions. krhedp.com
Similarly, HEDP is an effective inhibitor for calcium sulfate (gypsum) scale. whiterose.ac.uk Research demonstrates that phosphonate additives hinder gypsum crystallization by blocking active growth sites on the crystal surface through adsorption. whiterose.ac.uk The effectiveness of different phosphonates can vary, but HEDP is recognized for its strong inhibitory properties against both calcium carbonate and calcium sulfate scale formation. patsnap.comfrenchcreeksoftware.com
| Mineral Scale | Interaction Mechanism | Effect | Reference |
|---|---|---|---|
| Calcium Carbonate (CaCO₃) | Adsorption onto active crystal growth sites; Chelation with Ca²⁺ ions. | Inhibits lattice growth, causes lattice distortion, and prevents scale formation. | krhedp.comatlantis-press.com |
| Calcium Sulfate (CaSO₄) | Adsorption onto crystal surfaces, blocking active growth sites. | Hinders crystallization and prevents scale formation. | whiterose.ac.uk |
HEDP and other phosphonic acids exhibit strong chemisorption onto aluminum oxide surfaces. researchgate.net This interaction is crucial for surface modification and corrosion protection of aluminum. The adsorption mechanism involves the formation of chemical bonds between the phosphonic acid group and the aluminum oxide layer. google.com Studies have investigated adsorption on various phases of aluminum oxide, including corundum (α-Al₂O₃) and the hydrated forms boehmite (γ-AlOOH) and bayerite (Al(OH)₃). researchgate.net
On boehmite surfaces, HEDP adsorbs through the formation of inner-sphere complexes. researchgate.net The process can be modeled using a surface complexation model, which indicates that uncomplexed HEDP adsorbs as a mononuclear complex across a wide pH range. researchgate.net The adsorption can occur in different coordination modes, such as monodentate, bidentate, and tridentate, where one, two, or three of the phosphonate's oxygen atoms bind to the surface. researchgate.net Furthermore, HEDP can facilitate the adsorption of metal ions like Cu(II) and Zn(II) onto boehmite at low pH through the formation of ternary surface complexes. researchgate.net Systematic studies have identified two distinct steady-state adsorption modes on aluminum surfaces: a physisorbed layer that limits dissolution and a more strongly bound, quasi-inhibiting chemisorbed layer. nih.gov
HEDP interacts with a variety of other metal oxide surfaces, which is relevant in complex industrial systems.
Iron Oxides : HEDP can adsorb onto iron oxides like magnetite and lepidocrocite, which are common corrosion products. patsnap.com The mechanism involves the formation of inner-sphere Fe-O-P complexes. patsnap.com This interaction is fundamental to how HEDP removes rust and inhibits further corrosion on steel surfaces. atamanchemicals.comampp.org The hydroxylated surfaces of free iron oxides provide sites for the adsorption of oxoacid radicals like those in HEDP. mdpi.compjoes.com
Steel Slag : As a complex mixture of metal oxides, steel slag can adsorb HEDP from water. The adsorption mechanism is a combination of hydrogen bonding, strengthened surface complexation, and ligand exchange. researchgate.netmdpi.com
Zirconium (IV) Oxide : Zirconium phosphonate materials derived from HEDP (ZrP-HEDP) have been synthesized and studied as adsorbents. These materials show an affinity for adsorbing metal ions like strontium (Sr²⁺), with the interaction being described by isotherm models. researchgate.net
Adsorption to Environmental Matrices
Ethylidenediphosphonic acid (HEDP) demonstrates significant interaction with various environmental compartments, primarily governed by its strong affinity for inorganic surfaces. Unlike many organic pollutants whose environmental distribution is dictated by their partitioning to organic carbon, HEDP's fate is largely controlled by its adsorption to mineral components in soils, sediments, and suspended particles. santos.com This characteristic leads to its removal from the aqueous phase primarily through irreversible adsorption. santos.com
Binding to Soils and Sediments
This compound exhibits strong binding properties to soils and sediments, a behavior consistent with its structure as a potent mineral-binding and complexing agent. santos.com This high affinity for solid matrices significantly limits its mobility in soil environments. santos.com If released into water, HEDP is expected to partition mainly to water and suspended sediments due to its hydrophilic nature and strong complexing capabilities. santos.com
The adsorption of HEDP to sediments is a key factor in its environmental distribution, effectively reducing its concentration in the water column. ataman-chemicals.com Research has shown that this adsorption is particularly pronounced at lower concentrations of HEDP. ataman-chemicals.com Studies on sediment-water systems have quantified this behavior, revealing substantial adsorption coefficients. ataman-chemicals.com While the organic carbon partition coefficient (Koc) is a conventional indicator for adsorption, its relevance for HEDP is limited because the primary binding mechanism is not with organic carbon. santos.com However, for comparative purposes, an experimental log Koc value has been determined to be 4.22, which reflects the high degree of soil and sediment binding. santos.com
Table 1: Adsorption Coefficients of this compound in Sediment/Water Systems
| Parameter | Concentration | Value | Reference |
|---|---|---|---|
| Sediment/Water Adsorption Coefficient | 0.05 mg/L | 250 - 3900 | ataman-chemicals.com |
| Sediment/Water Adsorption Coefficient | 0.1 mg/L | 250 - 3900 | ataman-chemicals.com |
Role of Inorganic Substrates in Adsorption
The adsorption of this compound to environmental matrices is overwhelmingly dictated by its interaction with inorganic substrates rather than the organic carbon content. santos.com The fundamental mechanism behind this strong affinity is chemisorption, primarily through the formation of stable complexes with various metal ions present in the inorganic matrix. ataman-chemicals.comatamanchemicals.comlookchem.com The phosphonate functional groups in the HEDP molecule can bind effectively to metal surfaces in a monodentate, bidentate, or tridentate fashion. researchgate.net
HEDP can chelate with metal ions such as iron (Fe), copper (Cu), zinc (Zn), and particularly calcium (Ca), forming stable hexa-element chelating complexes. ataman-chemicals.comatamanchemicals.comatamanchemicals.com This interaction is so strong that HEDP can dissolve oxidized materials on metal surfaces. ataman-chemicals.comatamanchemicals.com The adsorption process on steel surfaces has been described by the Langmuir adsorption isotherm and is considered to be chemical adsorption. ataman-chemicals.comresearchgate.net
Specific studies have explored the adsorption of HEDP onto various inorganic materials, providing insight into the mechanisms involved. For instance, research on La-modified biochar and La-Ca/Fe-layered double hydroxide (B78521) (LDH) composites has demonstrated effective HEDP removal from aqueous solutions. researchgate.net The primary adsorption mechanisms identified in these systems include ion exchange, electrostatic attraction, and ligand exchange. researchgate.net The formation of protective films on carbon steel, which may contain calcium phosphonates and iron oxides, further illustrates the interaction with inorganic components. researchgate.net The study of zirconium phosphonates also highlights the strong and stable bonds formed between phosphonate groups and metal ions. researchgate.net
Table 2: Adsorption Capacity of this compound on a Specific Inorganic Substrate
| Adsorbent Material | Maximum Adsorption Capacity (q_max) | pH | Reference |
|---|
Mechanistic Investigations in Material Systems and Industrial Processes
Corrosion Inhibition Mechanisms
HEDP mitigates the corrosion of metals, particularly steel, through a combination of surface film formation, electrochemical modifications, and synergistic interactions with other chemical agents.
Formation of Passive Films and Protective Layers on Steel Surfaces
The primary mechanism of corrosion inhibition by HEDP involves the formation of a protective, passive film on the metal surface. atamanchemicals.com This film acts as a physical barrier, preventing corrosive substances from reaching the metal. atamanchemicals.com Research indicates that HEDP, particularly at low concentrations, facilitates the repair of porous oxide layers on carbon steel by forming insoluble iron-HEDP complexes. researchgate.net
The process involves the chemisorption of HEDP onto the steel surface, leading to the creation of a passivating layer. atamanchemicals.com Studies on mild steel have shown that treatment with certain phosphonic acids can form an anti-corrosive complex film. ampp.org This film is composed of the metal's ions (e.g., Fe²⁺) and the phosphonate (B1237965) molecules, creating a stable and protective surface layer. ampp.org The presence of other divalent cations, such as Ca²⁺ and Mg²⁺, has been shown to favor the formation and stabilization of this protective film on stainless steel. scirp.orgscirp.org
Electrochemical Studies of Corrosion Inhibition
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in elucidating the corrosion inhibition mechanism of HEDP. scirp.orgnih.govproquest.com EIS studies consistently demonstrate that in the presence of HEDP, the charge transfer resistance (Rct or Rp) of steel increases, while the double-layer capacitance (Cdl) decreases. scirp.orgresearchgate.net An increase in Rct signifies a slower corrosion rate, while a decrease in Cdl suggests the formation of a protective film on the metal surface due to the adsorption of the inhibitor. scirp.org
Potentiodynamic polarization studies reveal how HEDP affects the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. Depending on the specific conditions and the presence of other substances, HEDP can function as an anodic, cathodic, or mixed-type inhibitor. emerald.comingentaconnect.com For instance, in some systems, HEDP primarily controls the anodic reaction. ingentaconnect.com However, when combined with co-inhibitors like zinc, it often exhibits control over both anodic and cathodic processes. ampp.org
Table 1: Electrochemical Data for HEDP Inhibition on Steel
| System | Technique | Key Finding | Reference |
|---|---|---|---|
| AISI 304 Stainless Steel in Cl⁻/S²⁻ solution + HEDP + Ca²⁺ | EIS | Increased charge transfer resistance (Rp) and decreased double-layer capacitance (Cdl), confirming inhibitor adsorption. | scirp.org |
| Carbon Steel in Rainwater + HEDP + Zn²⁺ | AC Impedance | Formation of a non-porous, protective surface film with high charge transfer resistance. | researchgate.net |
| Carbon Steel in Neutral Solution + HEDP | Polarization | Inhibition occurs via precipitation, forming insoluble iron complexes. | researchgate.net |
Synergistic Effects with Co-inhibitors (e.g., Zinc, Polycarboxylates)
The corrosion inhibition performance of HEDP is significantly enhanced when used in combination with other inhibitors, a phenomenon known as synergism. emerald.com
Zinc (Zn²⁺): The most well-documented synergistic partner for HEDP is the zinc ion. emerald.com Formulations containing both HEDP and Zn²⁺ show substantially higher inhibition efficiency than either component used alone. emerald.com The mechanism is attributed to the formation of a Zn²⁺-HEDP complex in the solution. bibliomed.org This complex is more effective at passivating the steel surface. On anodic sites, a Fe²⁺-HEDP complex can form, while the released Zn²⁺ ions precipitate as zinc hydroxide (B78521) (Zn(OH)₂) on cathodic sites, thus stifling both electrochemical reactions. bibliomed.orgnatcoll.com Studies have investigated the optimal molar ratio of zinc to HEDP for maximum inhibition, with findings varying depending on the specific environmental conditions. ampp.orgemerald.com
Polycarboxylates and other Phosphates: HEDP also exhibits synergistic effects when combined with polycarboxylic acids and other phosphates. researchgate.netresearchgate.net For example, a blend of HEDP, citric acid, and an acrylate (B77674) copolymer has been shown to effectively decrease corrosion on carbon steel by forming a protective film containing calcium phosphonates and iron oxide. researchgate.net The combination of HEDP with sodium hexametaphosphate (SHMP) has demonstrated a significant synergistic effect, attributed to the formation of a uniform, multilayered film on the carbon steel surface through intermolecular hydrogen bonding. researchgate.net These synergistic formulations are often developed to create more effective and environmentally friendly water treatment programs. thfine.com
Table 2: Synergistic Inhibition Efficiency of HEDP with Co-inhibitors
| Inhibitor System | Metal | Inhibition Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|
| 300 ppm HEDP + 50 ppm Zn²⁺ | Mild Steel | 99% | Strong synergistic effect observed compared to individual components. | emerald.com |
| 250 ppm HEDP + 50 ppm THAM + 50 ppm Zn²⁺ | Carbon Steel | 86% | Synergism exists between the THAM-Zn²⁺ system and HEDP. | bibliomed.org |
| 50 ppm HEDP + 50 ppm SHMP | Carbon Steel | 98% | Maximum synergistic effect observed at a 50/50 ppm ratio. | researchgate.net |
Scale Inhibition Mechanisms
HEDP is highly effective in preventing the formation of mineral scale, such as calcium carbonate and calcium sulfate (B86663), which are common problems in industrial water systems. Its mechanism of action involves inhibiting crystal growth and altering crystal morphology.
Crystal Growth Inhibition of Inorganic Salts (e.g., CaCO₃, CaSO₄)
HEDP functions as a "threshold" inhibitor, meaning it can prevent scale formation at concentrations far below the stoichiometric amount required for sequestration or chelation. atamanchemicals.com The primary mechanism is the adsorption of HEDP molecules onto the active growth sites of sub-microscopic, nascent crystals (nuclei). lubrizol.com
Once adsorbed, the HEDP molecules block the sites where ions from the solution (e.g., Ca²⁺ and CO₃²⁻) would normally attach, thereby physically hindering the growth of the crystal lattice. irowater.comacs.org This action slows down the rate of crystal growth and can prolong the induction period before precipitation begins. lubrizol.comresearchgate.net Studies using a quartz crystal microbalance have demonstrated that HEDP has a direct and potent effect on inhibiting the crystal growth of CaCO₃, drastically reducing the scaling rate. researchgate.net The phosphonate groups in the HEDP molecule are crucial for this process, as their negative charge allows for strong adsorption onto the positively charged calcium ions at the crystal surface. irowater.com
Crystal Morphology Modification
In addition to inhibiting growth, HEDP significantly alters the morphology (shape and structure) of the scale crystals that do form. researchgate.netresearchgate.net By adsorbing onto specific crystal faces, HEDP disrupts the normal, ordered pattern of crystallization. onepetro.org This interference forces the crystals to grow in a distorted, irregular, and often more rounded or spherical manner. researchgate.netsciengine.com
For calcium carbonate, HEDP can also influence the polymorphic form of the crystals. CaCO₃ can exist in three main crystalline forms: calcite (the most stable), aragonite, and vaterite (the least stable). Research has shown that HEDP can inhibit the formation of the thermodynamically stable calcite and promote the stabilization of the less stable vaterite form. researchgate.netresearchgate.netscienceopen.com These distorted and less stable crystals are typically less dense and have weaker adherence to surfaces, making the resulting scale softer, more friable, and easier to remove by the flow of water. irohedp.com This crystal modification effect is a key aspect of HEDP's efficacy as a scale control agent. researchgate.net
Table 3: Effect of HEDP on CaCO₃ Crystal Properties
| HEDP Concentration | Effect on Particle Size | Effect on Crystal Form | Reference |
|---|---|---|---|
| 0 - 10⁻⁵ mol/L | 10 – 20 µm | Calcite is the stable form. | researchgate.net |
| 10⁻² mol/L | Reduced to ~10 nm | Stabilizes the vaterite form. | researchgate.net |
Threshold Effect Phenomena
Ethylidenediphosphonic acid (HEDP), also known as etidronic acid, demonstrates a significant "threshold effect" in preventing the precipitation of mineral scales, such as calcium carbonate, from supersaturated solutions. lugchemical.co.idatamanchemicals.comirochemical.com This phenomenon is characterized by the ability of a substoichiometric amount of HEDP to inhibit the formation and growth of scale crystals to a much greater extent than would be expected based on a simple stoichiometric chelation of the metal ions. lugchemical.co.idatamanchemicals.com
The mechanism behind this effect involves the adsorption of HEDP molecules onto the active growth sites of the incipient crystals. This adsorption disrupts the regular crystal lattice formation, preventing further growth and agglomeration of the scale-forming particles. atamanchemicals.com HEDP can react with metal ions in a water system, particularly calcium ions, to form a hexa-element chelating complex. lugchemical.co.idatamanchemicals.comindiamart.com This interaction effectively deactivates the crystal growth surfaces, thus inhibiting scale formation even at concentrations far below what would be required to sequester all the potential scale-forming cations in the solution. lugchemical.co.idatamanchemicals.com This property makes HEDP a highly efficient scale inhibitor in various industrial water systems. lugchemical.co.id
Dispersant and Chelating Applications in Technical Fluids
This compound is a versatile compound utilized in a variety of technical fluids due to its excellent dispersant and chelating properties. terchemicals.com It has the ability to form stable complexes with a range of metal ions, including iron, copper, and zinc, which is fundamental to its application across different industrial processes. lugchemical.co.idatamanchemicals.commubychem.com
Stabilization of Peroxides in Bleaching Processes
In bleaching processes, particularly those utilizing hydrogen peroxide, the presence of transition metal ions can catalyze the decomposition of the peroxide, reducing its bleaching efficacy and potentially causing damage to materials. atamanchemicals.comindiamart.com HEDP acts as a peroxide stabilizer by chelating these metal ions, such as iron and manganese. terchemicals.comwikipedia.org By sequestering these catalytic metals, HEDP prevents the premature degradation of the peroxide, ensuring a more efficient and controlled bleaching process. atamanchemicals.comatamanchemicals.com This stabilizing effect is crucial in industries like textiles and pulp and paper, where consistent and effective bleaching is required. atamanchemicals.commubychem.com
Chelating Agent in Non-Cyanide Electroplating Baths
HEDP serves as a key chelating agent in non-cyanide electroplating baths. lugchemical.co.idmubychem.comatamanchemicals.com In these applications, it forms stable, soluble complexes with metal ions, preventing their precipitation as hydroxides or other insoluble salts in the alkaline plating solution. atamanchemicals.com This ensures a consistent supply of metal ions to the cathode for deposition, leading to a uniform and high-quality plated finish. The use of HEDP provides an effective alternative to cyanide-based electrolytes, which are highly toxic. irochemical.com
Role in Detergent Formulations for Hard Water Treatment
In detergent formulations, HEDP and its salts play a crucial role in counteracting the effects of hard water. atamanchemicals.comindiamart.com Hard water contains high concentrations of calcium and magnesium ions, which can react with soap and detergent components to form insoluble scum, reducing cleaning efficiency. HEDP acts as a chelating agent, binding to these hardness ions and preventing them from interfering with the detergent's action. indiamart.comwikipedia.org Its ability to function as a scale inhibitor and dispersant also helps to prevent the deposition of inorganic scales and keeps dirt particles suspended in the wash water, further enhancing cleaning performance. terchemicals.comindiamart.comatamanchemicals.com
Table 1: Typical Dosage Ranges of HEDP in Various Applications
| Application | Dosage Range |
|---|---|
| Scale Inhibitor | 1-10 mg/L |
| Corrosion Inhibitor | 10-50 mg/L |
| Detergent | 1000-2000 mg/L |
Source: atamanchemicals.comatamanchemicals.comindiamart.commubychem.comatamanchemicals.comindiamart.comwikipedia.orgatamanchemicals.comthwater.net
Retardation of Cement Hydration in Concrete
This compound is utilized as a retarder in concrete formulations to control the setting time. indiamart.comwikipedia.org It functions by adsorbing onto the surface of cement particles, which inhibits the initial hydration reactions. google.com Specifically, the hydroxyl groups in the HEDP molecule are thought to form hydrogen bonds with the cement particle surfaces and also form unstable complexes with free calcium ions in the alkaline environment of the cement slurry. google.com This retarding effect is particularly beneficial in large-scale concrete pours or in hot weather conditions, where a longer working time is required. indiamart.comgoogle.com Research has shown that phosphonates like HEDP can significantly extend the induction period of cement hydration. For instance, at a concentration of 0.05%, HEDP can extend the induction period from approximately 2 hours to over 10 hours. canada.ca This retardation can lead to the formation of more complete and well-ordered hydration products, ultimately enhancing the later-stage strength and density of the hardened cement. google.com
Applications in Textile Dyeing and Fixing Processes
In the textile industry, HEDP is employed as a peroxide stabilizer during bleaching and as a dye-fixing agent. lugchemical.co.idatamanchemicals.commubychem.com As a stabilizer, it prevents the degradation of hydrogen peroxide by metal ions, ensuring uniform and effective bleaching of fabrics. irochemical.comatamanchemicals.com In dyeing processes, HEDP acts as a chelating agent, sequestering metal ions present in the dye bath that could otherwise interfere with the dye molecules and lead to uneven coloring or shade changes. atamanchemicals.comavachemicalsmfg.com It also serves as a dye-fixing agent, improving the fastness of certain dyes on the fabric. indiamart.commubychem.com
Advanced Analytical and Spectroscopic Characterization of Ethylidenediphosphonic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution and the solid state. researchgate.net For ethylidenediphosphonic acid and its complexes, both proton (¹H) and phosphorus (³¹P) NMR are particularly informative. rsc.org
Proton and Phosphorus NMR for Structural Elucidation
Proton (¹H) and Phosphorus-31 (³¹P) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information about the number and connectivity of hydrogen atoms, while the ³¹P NMR spectrum offers insights into the chemical environment of the phosphorus atoms. google.comgoogleapis.com
The purity of this compound can be effectively assessed using ³¹P NMR due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. researchgate.net This technique allows for the identification and quantification of the nominal compound as well as any phosphorus-containing impurities. researchgate.net For instance, the decomposition of 1-hydroxy, 1-ethylidene diphosphonic acid (HEDP) into phosphorous and phosphoric acids can be monitored by NMR analysis. google.comgoogleapis.com
The chemical shifts in both ¹H and ³¹P NMR spectra are sensitive to the pH of the solution, reflecting the different protonation states of the phosphonic acid groups. mdpi.com By tracking these changes, the pKa values for the various acidic protons of HEDP can be determined. mdpi.com
Table 1: Representative NMR Data for this compound and Related Compounds
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| Tetrakis(melamine)-1-hydroxyethylidene-1,1-diphosphonic acid salt (EA-MEL) | ³¹P | Solid-State | Not specified | researchgate.net |
| 1-hydroxyethylidene-1,1-diphosphonic acid (EA) | ¹³C | Solid-State | Not specified | researchgate.net |
| Melamine (MEL) | ¹³C | Solid-State | Not specified | researchgate.net |
| Tetrakis(melamine)-1-hydroxyethylidene-1,1-diphosphonic acid salt (EA-MEL) | ¹³C | Solid-State | Not specified | researchgate.net |
| Diethylenetriamine penta(methylenephosphonate) (DTPMP) | ³¹P | D₂O | Not specified | researchgate.net |
| Palladium(II) with 1-hydroxy-2-(3-pyridyl)this compound (risedronic acid) complex | ³¹P | Aqueous | ~17.3–17.8 | researcher.life |
Note: Specific chemical shift values are often dependent on experimental conditions such as solvent, concentration, and pH, and may not be explicitly reported in all literature.
NMR for Coordination Mode Analysis
NMR spectroscopy is invaluable for studying the interaction of this compound with metal ions. Changes in the ¹H and ³¹P NMR chemical shifts upon the addition of a metal ion provide direct evidence of complex formation. researchgate.nettandfonline.comresearchgate.net The magnitude and direction of these shifts can help to identify the specific functional groups involved in coordination.
For example, in the study of lanthanide complexes with tetra-alkyl esters of this compound, NMR spectroscopy confirmed that the diphosphonates coordinate to the metal ion through the two P=O groups. researchgate.net Similarly, in complexes of europium(III) with etidronic acid, NMR was used to determine the functional groups of HEDP involved in the complexation and the binding mode. mdpi.com
In some cases, the coordination of the phosphonate (B1237965) groups to a metal center can be inferred from the presence of a single ³¹P NMR signal, which suggests that the phosphonate groups are chemically equivalent or are undergoing rapid exchange on the NMR timescale. researcher.life This was observed in the complex formation of palladium(II) with risedronic acid, a derivative of this compound. researcher.life
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and how they are affected by intermolecular interactions, such as complexation and surface adsorption.
Vibrational Analysis of this compound and its Complexes
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various functional groups, including O-H, C-H, P=O, and P-O-H. researchgate.net Upon complexation with a metal ion, the positions and intensities of these bands can change significantly, providing evidence for coordination.
For instance, in the formation of a salt with melamine, the FTIR spectra of 1-hydroxyethylidene-1,1-diphosphonic acid (EA) show distinct changes, indicating the interaction between the two components. researchgate.net Similarly, in lanthanide complexes of tetraethyl and tetraisopropyl esters of this compound, IR spectroscopy was used alongside NMR to characterize the resulting complexes. researchgate.nettandfonline.com The number and relative energies of nitrate (B79036) combination frequencies in the 1700–1800 cm⁻¹ region of the infrared spectrum can also be used to probe the coordination mode of nitrate groups in such complexes. cdnsciencepub.com
Surface Adsorption Studies using Reflectance IR
Reflectance IR spectroscopy is a surface-sensitive technique that can be used to study the adsorption of molecules onto a solid surface. This is particularly relevant for understanding the role of this compound as a corrosion inhibitor.
Studies on the adsorption of phosphonic acids on metal surfaces, such as steel, have utilized Fourier Transform Infrared (FTIR) reflection spectroscopy to analyze the passive film formed. ampp.org By comparing the spectrum of the adsorbed layer to that of the free inhibitor, it is possible to deduce the nature of the interaction. For example, shifts in the C-N and P-O vibrational bands in the reflection FTIR spectra of aminotrimethylidenephosphonic acid (ATMP) on a steel surface indicated that the nitrogen and oxygen atoms of the ATMP molecule were coordinated with Fe²⁺ ions in the surface film. ampp.org Similar principles can be applied to study the surface adsorption of this compound.
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography
While obtaining suitable single crystals of this compound or its complexes can be challenging, when successful, this technique yields invaluable structural information. For example, single-crystal X-ray diffraction was used to determine the crystal structure of a dysprosium complex with the tetraisopropyl ester of methylenediphosphonic acid, a related compound, revealing a nine-coordinate dysprosium atom. tandfonline.com The structure of lanthanide complexes with tetraethyl esters of ethylenediphosphonic acid has also been determined by single-crystal X-ray diffraction. researchgate.net
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. science.gov It is a useful tool for characterizing the solid-state products of reactions involving this compound, even when single crystals are not available. acs.orgresearchgate.net For instance, PXRD has been used to characterize novel metal diphosphonate compounds. acs.org
Table 2: Crystallographic Data for Selected this compound-Related Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| DyL₂(NO₃)₃ (L = tetraisopropyl ester of methylenediphosphonic acid) | Monoclinic | P2₁/n | 14.196(2) | 18.013(2) | 17.929(2) | 103.723(3) | tandfonline.com |
| LaL₂(NO₃)₃ (L = tetraethyl ester of ethylenediphosphonic acid) | Monoclinic | C2/c | 15.1415(4) | 14.9749(4) | 18.3887(5) | 114.129(1) | researchgate.net |
This table presents examples of crystallographic data for compounds structurally related to this compound to illustrate the type of information obtained from X-ray diffraction studies.
Structure Determination of Metal-Ethylidenediphosphonate Complexes
Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of metal-HEDP complexes. These studies reveal precise information about bond lengths, coordination geometries, and the role of the HEDP ligand in complex formation. HEDP's ability to form stable complexes is due to its geminal diphosphonate groups. sci-hub.se
Research has successfully characterized the crystalline structures of HEDP with a variety of metal ions. For instance, the complex with calcium, identified as calcium dihydrogen ethane-1-hydroxy-1,1-diphosphonate dihydrate (Ca(CH₃C(OH)(PO₃H)₂·2H₂O)), has been isolated and its structure confirmed through X-ray diffraction. nih.gov Studies on 3d-metal complexes have also yielded several novel structures. Hydrothermal reactions of HEDP with Mn(II), Cu(II), Co(II), and Ni(II) have produced unique three-dimensional frameworks and layered structures. acs.org For example, in a manganese complex, Mn₂(tahedp)(H₂O)₂, dimeric manganese units are linked by phosphonate groups to form chains, which are further connected to create a 3D framework. acs.org Similarly, a copper(II) complex, [Cu(H₂L)₂]n²ⁿ⁻, has been structurally characterized using X-ray crystallography. researchgate.net
Complexes with lanthanides, such as Lanthanum (La), Cerium (Ce), and Samarium (Sm), have been synthesized and characterized. tandfonline.com The crystal structure of a dysprosium complex with a related phosphonate ligand shows the metal atom surrounded by nine oxygen atoms, sourced from both the phosphonate ligands and nitrate counter-ions. tandfonline.com Furthermore, extensive research into Germanium(IV) complexes with HEDP has revealed the formation of hexanuclear cyclic anions, such as [Ge₆(µ-OH)₆(µ-hedp)₆]⁶⁻, whose structures have been confirmed by X-ray crystallography. ucj.org.ua
These structural analyses provide fundamental insights into how HEDP coordinates with different metal ions, which is crucial for understanding its mechanisms of action in scale and corrosion inhibition.
Table 1: Selected Crystallographic Data for Metal-HEDP and Related Phosphonate Complexes
| Compound | Metal Ion | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Ca(CH₃C(OH)(PO₃H)₂)·2H₂O | Ca(II) | - | - | Dihydrate complex | nih.gov |
| Mn₂(tahedp)(H₂O)₂ | Mn(II) | - | - | 3D framework from linked dimeric units | acs.org |
| Cu₂(tahedp)(H₂O) | Cu(II) | - | - | Pillared layered structure | acs.org |
| Co(tahedpH₂) | Co(II) | - | - | Layered structure of dimer units | acs.org |
| DyL₂(NO₃)₃ | Dy(III) | Monoclinic | P2₁/n | Nine-coordinate Dy atom | tandfonline.com |
Note: 'tahedp' is 2-(1-triazole)-1-hydroxyl-1,1′-ethylidenediphosphonic acid, a derivative of HEDP. 'L' represents a tetraisopropyl ester of methylenediphosphonic acid.
Characterization of Inhibited Scale Deposits
When HEDP is used as a scale inhibitor, it influences the nucleation and crystal growth of mineral scales like calcium carbonate (CaCO₃). Analytical techniques are employed to characterize the resulting scale deposits to understand the inhibition mechanism.
The mechanism involves the adsorption of HEDP molecules onto the active growth sites of the mineral crystals. nih.gov This adsorption disrupts the regular crystal lattice formation, leading to distorted crystal morphologies and changes in the polymorphic composition of the scale. researchgate.netacs.org Characterization of silica/silicate scales inhibited by polymers also utilizes techniques like XRD and FTIR to identify the chemical structure of the deposits, showing characteristic Si-O and Si-O-Si bonds. bibliotekanauki.pl
Table 2: Effect of HEDP on Calcium Carbonate Polymorphism
| Condition | Predominant CaCO₃ Polymorph | Analytical Technique(s) | Key Finding | Reference |
|---|---|---|---|---|
| Blank (No Inhibitor) | Calcite | XRD, SEM | Well-defined rhombohedral crystals. researchgate.net | researchgate.netresearchgate.net |
| With HEDP | Vaterite, Calcite | XRD, FTIR, SEM | Altered crystal form, increased presence of vaterite. researchgate.netscienceopen.com | researchgate.netscienceopen.com |
Electron Microscopy and Surface Analysis Techniques
Surface-specific techniques are vital for examining the interaction of HEDP at the interface between a solution and a material, such as a metal surface susceptible to corrosion or a membrane prone to scaling.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology of materials at the micro-scale. In the context of HEDP, SEM provides direct evidence of its effect on scale formation and its role in forming protective surface films.
When used to study scale inhibition, SEM images clearly show that HEDP modifies the crystal morphology of mineral deposits. For example, in the case of calcium carbonate scaling, SEM analysis reveals that in the absence of HEDP, surfaces are typically covered by large, well-formed rhombohedral calcite crystals. researchgate.netresearchgate.net In contrast, when HEDP is present, the crystals are often smaller, less numerous, distorted, and may exhibit different shapes, indicating that HEDP interferes with their normal growth process. researchgate.netnih.govresearchgate.net The presence of HEDP can lead to the formation of atypical crystal forms and only partial coverage of the surface. researchgate.net
In corrosion inhibition studies, SEM is used to compare the surface of a metal after exposure to a corrosive environment with and without an inhibitor. Examinations of mild steel surfaces have shown that in the presence of zinc-HEDP mixtures, a protective film grows on the surface, with the thickness of this film increasing with the zinc/HEDP molar ratio. tandfonline.com Similarly, SEM analysis of a zinc-HEDP film assembled on steel showed a smooth surface with disturbed nanoparticles, a significant change from the scratched surface of the bare steel. sci-hub.se
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Film Composition
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. They are instrumental in analyzing the protective films formed by HEDP in corrosion inhibition systems.
XPS analysis of films formed on mild steel in the presence of zinc-HEDP mixtures has confirmed that the film is composed of zinc, phosphorus, oxygen, and carbon. tandfonline.com Iron is also detected, indicating the film is integrated with the substrate's native oxide/hydroxide (B78521) layer. tandfonline.com Deconvolution of the high-resolution XPS spectra provides information on the chemical states. For example, the P 2p peak at a binding energy of around 133 eV is attributed to the phosphonate group from the HEDP molecule. sci-hub.sescirp.org In Zn-HEDP systems, analysis of the Zn 2p and P 2p peaks suggests the formation of a Zn-HEDP complex on the surface. sci-hub.setandfonline.com The atomic ratio of P/Zn in the film can be close to 1:1, suggesting the adsorption of a Zn₂(HEDP) complex. sci-hub.se
AES depth profiling can be used in conjunction with XPS to determine the thickness and compositional profile of the protective film. ampp.org Studies on films formed by related phosphonic acids have used XPS and AES to establish the elemental composition and deduce the formation of an insoluble surface coordination compound with iron (Fe-ATMP). ampp.org These techniques have shown that the protective films can be thick and are composed of the inhibitor molecules coordinated with metal ions from the substrate and the solution. tandfonline.comampp.org
Table 3: Summary of XPS Findings for HEDP-based Surface Films on Steel
| System | Detected Elements in Film | Key XPS Peak Assignments | Inferred Film Composition | Reference |
|---|---|---|---|---|
| HEDP on Steel | C, O, P, Fe | P 2p (~133 eV): Phosphate group (P-OH) | HEDP adsorbed via Fe-O-P coordination | sci-hub.se |
| Zn-HEDP on Steel | C, O, P, Zn, Fe | P 2p (~133-134 eV): P-OH and P-O-Metal; O 1s (~531 eV): O-Zn | Incorporation of Zn-HEDP complexes (e.g., Zn₂(HEDP)) and zinc hydroxides into an iron oxide/hydroxide layer | sci-hub.setandfonline.com |
Mass Spectrometry Techniques
Mass spectrometry provides detailed information about the mass-to-charge ratio of ions, making it an invaluable tool for identifying and quantifying different chemical species in a mixture.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Speciation
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing species in solution without significant fragmentation. It has been effectively applied to study the complexation of HEDP with various metal ions in aqueous environments, providing insights into the stoichiometry and stability of the resulting complexes.
Studies on the interaction between HEDP and metal ions like Europium(III) (Eu³⁺), a proxy for trivalent actinides, have utilized ESI-MS to probe the speciation as a function of pH and metal-to-ligand ratio. mdpi.comresearchgate.net These experiments have identified the formation of multiple complex species. For example, at acidic pH, both 1:1 (EuH₂L⁺) and 1:2 (Eu(H₂L)₂)⁻ metal-to-ligand complexes were detected. mdpi.comnih.gov The relative abundance of these species changes with the HEDP concentration, with the 1:2 complex becoming significant at ligand excess. nih.gov
Similarly, ESI-MS has been used to investigate the complexation of HEDP with the uranyl ion (UO₂²⁺). nih.gov These studies confirmed the presence of a 1:1 metal-to-ligand species at low concentrations and indicated the formation of a 1:2 complex at higher concentrations. nih.gov ESI-MS allows for the direct observation of these dissolved metal complexes, which complements data from other spectroscopic techniques like fluorescence spectroscopy to determine conditional stability constants. mdpi.comnih.gov However, the technique can be challenging at near-neutral pH for some systems due to the formation of polymers or precipitates that increase sample viscosity. mdpi.comnih.gov
Table 4: Metal-HEDP Species Identified in Solution by ESI-MS
| Metal Ion | pH Condition | Metal:Ligand Ratio | Identified Species (Stoichiometry) | Reference |
|---|---|---|---|---|
| Eu(III) | Acidic (pH 2) | Varied (1:0.1 to 1:10) | EuH₂L⁺ (1:1), Eu(H₂L)₂⁻ (1:2) | mdpi.comnih.gov |
| U(VI) as UO₂²⁺ | - | Low Concentration | 1:1 (Metal:Ligand) | nih.gov |
Note: L represents the deprotonated HEDP ligand.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal-Ligand Quantitation
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at extremely low concentrations. springernature.comyoutube.com Its proficiency in (ultra-)trace multi-elemental and isotopic analysis makes it an invaluable tool for the quantitative analysis of metal-ligand systems, including those involving this compound (HEDP). springernature.com In the context of HEDP, ICP-MS is not used to detect the organic HEDP molecule itself, but rather to precisely quantify the concentration of the metal ion that is complexed with or influenced by the HEDP ligand. This approach is crucial for understanding the stoichiometry, solubility, and stability of metal-HEDP complexes in various aqueous systems. mdpi.comosti.gov
A significant application of ICP-MS is in the study of the solubility and formation of metal-HEDP complexes. Research on the Europium(III)-HEDP system has utilized ICP-MS to determine Eu(III) concentrations in supernatants after ultracentrifugation, thereby investigating the solubility under various conditions. mdpi.com In these studies, the influence of parameters such as pH, total metal and ligand concentrations, and metal-to-ligand (M:L) ratios on complex formation and solubility was systematically evaluated. mdpi.com For instance, at micromolar concentrations, the solubility of Eu(III) in the presence of HEDP was found to be highly dependent on pH. mdpi.com
The general methodology involves preparing samples with varying HEDP concentrations at a constant pH, or vice-versa, allowing them to equilibrate, separating the solid and aqueous phases via centrifugation, and then analyzing the metal concentration in the liquid supernatant with ICP-MS. mdpi.com The results provide a comprehensive picture of how HEDP affects metal solubility, which is critical for applications ranging from environmental chemistry to industrial water treatment.
The versatility of ICP-MS allows for the investigation of a wide range of metal-HEDP interactions. Studies have also been conducted on the effect of HEDP on the measurement of actinides like Neptunium (Np) and Plutonium (Pu), demonstrating the compatibility of HEDP-containing solutions with ICP-MS analysis. researchgate.net Furthermore, the reliability of ICP-MS for quantifying metal conjugates in biological and preclinical studies has been demonstrated, showing results comparable to traditional methods like γ-counting for radiolabeled analogues. nih.gov This underscores the technique's power and validity in providing accurate quantitative data on metal-ligand systems. nih.gov
Table 1: Influence of pH and Metal-to-Ligand Ratio on Europium(III) Solubility in the Presence of HEDP as Determined by ICP-MS Data derived from studies on Eu(III)-HEDP complexation. mdpi.com
| Parameter Varied | Conditions | Eu(III) Concentration in Supernatant (M) | Observation |
|---|---|---|---|
| pH | M:L = 1:3, [Eu] = 10⁻⁵ M, pH = 2 | Soluble | At acidic pH, the complex remains largely in solution. mdpi.com |
| pH | M:L = 1:3, [Eu] = 10⁻⁵ M, pH = 5 | Precipitation observed | Near-neutral pH can lead to the formation of less soluble species. mdpi.com |
| pH | M:L = 1:3, [Eu] = 10⁻⁵ M, pH = 11.5 | Soluble | At high pH, soluble complexes can reform. mdpi.com |
| M:L Ratio | [Eu] = 10⁻³ M, pH = 2, M:L = 1:0.1 | High solubility | Low ligand concentration at acidic pH. mdpi.com |
| M:L Ratio | [Eu] = 10⁻³ M, pH = 2, M:L = 1:10 | High solubility | High ligand concentration at acidic pH. mdpi.com |
Electrochemical Quartz Crystal Microbalance (EQCM) for Adsorption Kinetics
The Electrochemical Quartz Crystal Microbalance (EQCM) is a powerful, surface-sensitive in-situ technique that combines electrochemical measurements with the principles of a quartz crystal microbalance. wikipedia.org It measures minute changes in mass on the surface of an electrode with high resolution in real-time by monitoring the crystal's resonant frequency. wikipedia.orgnumberanalytics.com This capability makes it exceptionally well-suited for studying the kinetics of adsorption and desorption processes at the electrode-electrolyte interface, such as the formation of HEDP films on metal surfaces. researchgate.netchemrxiv.org
EQCM has been extensively used to investigate the adsorption of HEDP, particularly in its role as a corrosion and scale inhibitor. researchgate.netsemanticscholar.org In these experiments, the working electrode of the electrochemical cell is the quartz crystal itself, typically coated with a metal of interest like iron or gold. researchgate.net As HEDP molecules adsorb onto the surface, the total mass of the crystal increases, causing a decrease in its resonant frequency, which is directly correlated to the adsorbed mass. wikipedia.org
Studies on the adsorption of HEDP on iron and gold surfaces have provided detailed insights into its inhibition mechanism. researchgate.net Research has shown that HEDP adsorption is a rapid process that can be modeled using the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The kinetics of this process are significantly influenced by several factors:
Electrode Potential : The applied potential can affect the rate and extent of HEDP adsorption. For instance, adsorption on steel has been found to be more favorable at the corrosion potential compared to more cathodic potentials. researchgate.net
Presence of Other Ions : The concentration of other ions, such as chloride (Cl⁻), can have a pronounced effect. Studies have found that small amounts of chloride ions can increase the rate of HEDP adsorption and the degree of surface coverage. researchgate.net
pH : The pH of the solution influences the speciation of HEDP and the nature of the metal surface (e.g., oxide-covered or oxide-free), which in turn affects the adsorption strength. researchgate.net
Another key application of EQCM is in evaluating the performance of HEDP as a scale inhibitor for compounds like calcium carbonate (CaCO₃). semanticscholar.org By applying a cathodic potential to induce scale formation on the quartz crystal, the EQCM can monitor the mass of the deposited scale over time. Introducing HEDP into the system allows for a quantitative, real-time measurement of its inhibition efficiency by observing the reduction in the rate of mass gain. semanticscholar.org These studies have demonstrated that HEDP is an effective scale inhibitor, and EQCM can differentiate its performance from other inhibitors under various conditions. semanticscholar.org
Table 2: Summary of EQCM Findings on HEDP Adsorption and Inhibition Data synthesized from studies on corrosion and scale inhibition. researchgate.netsemanticscholar.org
| System Studied | Key Parameter | Observation | Kinetic Implication |
|---|---|---|---|
| HEDP on Iron/Gold | Inhibitor Concentration | Increased HEDP concentration leads to greater surface coverage. | Adsorption follows the Langmuir isotherm. researchgate.net |
| HEDP on Iron/Gold | Chloride Ion Presence | A small quantity of Cl⁻ increases the adsorption rate. researchgate.net | Chloride ions may facilitate the adsorption process, possibly by modifying the surface charge. researchgate.net |
| HEDP on Iron/Gold | Electrode Potential | Adsorption is potential-dependent, with optimal adsorption at the corrosion potential for steel. researchgate.net | The electrochemical state of the surface is critical for inhibitor binding. researchgate.net |
| CaCO₃ Scaling with HEDP | HEDP Concentration | Inhibition efficiency increases with HEDP concentration (e.g., from 1 mg/L to 20 mg/L). semanticscholar.org | HEDP adsorbs onto scale nuclei, blocking active growth sites and slowing crystallization kinetics. semanticscholar.org |
| CaCO₃ Scaling with HEDP | Application Timing | Adding HEDP during the scaling process shows a better inhibition effect than adding it beforehand. semanticscholar.org | Suggests HEDP is highly effective at disrupting crystal growth once nucleation has begun. semanticscholar.org |
Computational and Theoretical Chemistry Studies of Ethylidenediphosphonic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of HEDP and its complexes. These quantum chemical calculations provide detailed insights into the molecule's electronic characteristics and its interactions with other chemical species.
Electronic Structure and Molecular Conformation
DFT calculations have been employed to understand the electronic structure and conformational possibilities of HEDP. The molecule possesses multiple ionizable protons, and its charge state is highly dependent on the pH of the surrounding medium. Theoretical calculations have helped to determine the structures of various HEDP species in solution. mdpi.com Furthermore, DFT has been used to analyze the intramolecular hydrogen bonding within the HEDP molecule, which plays a crucial role in stabilizing its conformation. mdpi.com
Studies have shown that the electron-rich hydroxyl and phosphonic acid groups are key to HEDP's strong interaction with metal ions. nih.gov Theoretical IR spectra generated from DFT calculations have shown good agreement with experimental data, validating the computed molecular structures and vibrational modes. mdpi.com
Interaction Energies of Ethylidenediphosphonic Acid with Metal Ions and Surfaces
A significant area of research has been the use of DFT to calculate the interaction energies between HEDP and various metal ions. This is crucial for understanding its efficacy as a chelating agent and corrosion inhibitor. krwater.comthwater.netlugchemical.co.id DFT studies have been conducted on the complexation of HEDP with a range of metal ions, including calcium (Ca²⁺), europium (Eu³⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). mdpi.comnih.govresearchgate.net
For instance, DFT calculations have been used to optimize the structures of Ca-HEDP complexes at different pH levels, revealing that under alkaline conditions, a stable three-coordinated complex is formed where both phosphonic acid groups and the hydroxyl group participate in binding the calcium ion. nih.gov The calculated bond lengths between the calcium ion and the oxygen atoms of HEDP provide a quantitative measure of the binding strength. nih.gov
In a study on the interaction of HEDP with Eu(III), DFT was used to identify the structures of various Eu(III)-HEDP complex species in solution. mdpi.com The calculations supported experimental findings that a six-membered chelate ring is a key structural motif in these complexes. mdpi.com The coordination number of the Eu(III) ion was found to change upon complexation with HEDP. mdpi.com
DFT has also been applied to investigate the interaction of HEDP with surfaces. For example, the adsorption of HEDP on γ-AlOOH (boehmite) has been studied to understand its role in modifying surface properties and influencing the adsorption of metal ions. researchgate.net
Table 1: Selected Calculated Bond Lengths in Ca-HEDP Complexes
| Complex | Ca-O Bond | Bond Length (nm) |
|---|---|---|
| CaHL | Ca-O7 | 0.2638 |
| CaL | Ca-O7 | 0.2614 |
Data sourced from a study on the dissolution of calcium sulfate (B86663) scale by HEDP. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of HEDP, complementing the static picture offered by DFT. MD simulations can track the movement of atoms and molecules over time, offering insights into processes occurring at solid-liquid interfaces and the dynamics of complex formation in solution. researchgate.net
Simulations of this compound at Solid-Liquid Interfaces
MD simulations have been utilized to study the behavior of HEDP at the interface between a solid surface and a liquid. This is particularly relevant for understanding its role as a scale and corrosion inhibitor. onepetro.org For instance, MD simulations can reveal the specific interactions of HEDP with different crystal faces of mineral scales like calcium carbonate and calcium sulfate. onepetro.org These simulations can help visualize how the inhibitor molecules adsorb onto the surface and disrupt crystal growth.
In a study on heavy metal removal, MD simulations were used to evaluate the interfacial interaction between phosphonates, including HEDP, and a layered double hydroxide (B78521) clay surface. nih.govacs.org These simulations provided atomistic-level details of the adsorption process. researchgate.net
Dynamics of Complex Formation in Solution
MD simulations can also be used to explore the dynamic process of HEDP forming complexes with metal ions in solution. These simulations can illustrate the step-by-step mechanism of chelation, including the conformational changes in the HEDP molecule and the displacement of water molecules from the metal ion's coordination sphere. A study on the repositioning of etidronate as a potential enzyme inhibitor used molecular dynamics to describe its mode of binding. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or chemical reactivity. grafiati.com In the context of HEDP and other phosphonates, QSAR studies have been employed to predict their effectiveness as scale inhibitors. onepetro.org
By developing mathematical models based on the molecular descriptors of a series of phosphonates and their experimentally determined inhibition efficiencies, QSAR can be used to predict the performance of new, untested inhibitor molecules. onepetro.orggrafiati.com These models can help in the rational design of more effective scale inhibitors by identifying the key molecular features that contribute to their activity. grafiati.com While specific QSAR studies focusing solely on HEDP are not extensively detailed in the provided search results, the methodology is applicable and has been used for phosphonates in general. onepetro.orggrafiati.com
Prediction of Inhibition Efficiency based on Molecular Descriptors
The effectiveness of an inhibitor molecule is fundamentally linked to its electronic and structural properties. Computational quantum chemistry allows for the calculation of various molecular descriptors that quantify these properties. These descriptors can then be correlated with experimentally observed inhibition efficiencies, often through a framework known as Quantitative Structure-Activity Relationships (QSAR). onepetro.orggrafiati.com This approach enables the prediction of a molecule's performance before its synthesis and experimental testing, saving significant time and resources. researchgate.net
For HEDP, several quantum chemical parameters have been identified as crucial for predicting its inhibition efficiency, particularly in the context of corrosion and scale control. researchgate.netsci-hub.se DFT calculations are commonly employed to determine these descriptors. scirp.org The primary mechanism of inhibition involves the adsorption of the HEDP molecule onto a metal or crystal surface, a process governed by electron donation and acceptance between the inhibitor and the surface. nih.govphyschemres.org
Key molecular descriptors calculated via computational methods include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied orbitals of a metal, enhancing the adsorption process and thereby increasing inhibition efficiency. physchemres.org
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This represents the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface, which also contributes to the formation of a stable inhibitor-surface bond. physchemres.org
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of molecular stability and reactivity. A smaller ΔE value generally implies higher reactivity, which often correlates with a greater inhibition efficiency because the molecule can more readily interact with the surface. nih.gov
Dipole Moment (μ): This descriptor provides information about the polarity of the molecule. A higher dipole moment can enhance the adsorption of the inhibitor onto the surface due to electrostatic interactions, potentially leading to better inhibition. researchgate.net
Global Hardness (η) and Softness (σ): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large energy gap, and soft molecules have a small energy gap. Softer molecules are generally more reactive and are often better inhibitors. scirp.orgnih.gov
Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN indicates a tendency for the molecule to donate electrons, which is a key factor in the adsorption mechanism. scirp.org
Studies have shown a strong correlation between these calculated parameters for HEDP and its observed performance as a corrosion and scale inhibitor. onepetro.orgresearchgate.net By analyzing these descriptors, researchers can explain why HEDP is effective and predict how changes to its structure might influence its inhibitory action.
| Molecular Descriptor | Significance in Predicting Inhibition Efficiency | Typical Correlation with Higher Efficiency |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher Value |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower Value |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO; indicates reactivity. | Lower Value |
| Dipole Moment (μ) | Measure of the molecule's polarity and electrostatic interactions. | Higher Value |
| Global Hardness (η) | Resistance to deformation of the electron cloud. | Lower Value |
| Global Softness (σ) | Reciprocal of hardness; indicates reactivity. | Higher Value |
| Electrons Transferred (ΔN) | Quantifies electron donation from inhibitor to surface. | Higher Positive Value |
This table provides a generalized summary of quantum chemical descriptors and their typical influence on inhibition performance based on established theoretical principles. scirp.orgnih.govphyschemres.org
Rational Design of Novel Phosphonate (B1237965) Inhibitors
The insights gained from computational studies of HEDP form the basis for the rational design of new and improved phosphonate inhibitors. Instead of relying on trial-and-error synthesis, computational chemists can design novel molecules in silico and predict their effectiveness before they are ever created in a lab. cemrj.com This process involves a systematic approach to modifying the parent structure—in this case, HEDP—and evaluating the resulting changes in the key molecular descriptors identified in QSAR studies. onepetro.orggrafiati.com
The rational design process typically follows these steps:
Structural Modification: The HEDP molecule is used as a scaffold. New derivatives are created computationally by adding, removing, or substituting functional groups. For example, alkyl chains of varying lengths could be added, or the hydroxyl group could be replaced with an amino group or other functionalities. cemrj.com
Computational Evaluation: Each newly designed virtual molecule is subjected to quantum chemical calculations (e.g., DFT) to determine its molecular descriptors (E_HOMO, E_LUMO, ΔE, etc.). cemrj.com
Performance Prediction: The calculated descriptors for the new derivatives are compared against the established QSAR model. This allows for a prediction of their potential inhibition efficiency relative to the original HEDP molecule. Molecules with a higher predicted efficiency (e.g., higher E_HOMO, lower ΔE) are identified as promising candidates. cemrj.com
Simulation of Interactions: For the most promising candidates, more advanced simulations like Molecular Dynamics (MD) can be performed. mdpi.com MD simulations model the dynamic behavior of the inhibitor molecule as it approaches and adsorbs onto a metal or crystal surface, providing detailed information about its orientation and binding energy. This helps confirm that the designed molecule will form a stable, protective layer.
Prioritization for Synthesis: Based on the comprehensive computational analysis, a shortlist of the most promising novel phosphonate inhibitors is created. These candidates are then prioritized for chemical synthesis and experimental validation.
Environmental Chemistry and Degradation Pathways of Ethylidenediphosphonic Acid
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For HEDP, these pathways are significant, particularly given its resistance to rapid biological breakdown. santos.com Removal from the aqueous phase is primarily governed by irreversible adsorption to minerals and, to a lesser extent, by photodegradation and oxidation. santos.com
Oxidation in the Presence of Metal IonsThe oxidation of HEDP can be significantly influenced by the presence of metal ions.santos.comHEDP is a strong chelating agent, forming stable complexes with ions such as iron (Fe), copper (Cu), and zinc (Zn).classicchemicals.comirochemical.comirohedp.comThis interaction is crucial to its degradation. The presence of iron(III) is noted as a factor in its oxidation.santos.comIn some advanced oxidation processes, sulfate (B86663), silicate, and chloride matrices were found to increase the ozone degradation rate of HEDP, an effect potentially linked to metal complexation.researchgate.netnih.gov
Research into electrochlorination systems has shown that HEDP rapidly complexes with Fe(II), which then coordinates with in-situ Fe(III). nih.gov This leads to the release of free HEDP through an intramolecular metal-ligand electron transfer reaction. Subsequent degradation is driven by reactive species like hypochlorous acid (HClO) and ferryl ions (FeIVO2+), which cause the fracture of the C-P and C-C bonds, ultimately converting the organically bound phosphorus to orthophosphate. nih.gov
Hydrolytic Stability under Various pH and Temperature ConditionsHEDP exhibits remarkable hydrolytic stability across a range of environmental conditions. It is difficult to hydrolyze and decompose under ordinary light and heat conditions.classicchemicals.comirohedp.comatamanchemicals.comatamanchemicals.comthwater.netThis stability extends to high pH values and elevated temperatures, making it effective in demanding industrial applications.classicchemicals.comthfine.comirohedp.comatamanchemicals.comIts tolerance to acid, alkali, and chlorine oxidation is noted to be superior to that of other organophosphonic acids.thfine.comirohedp.comatamanchemicals.comatamanchemicals.com
Table 1: Hydrolytic Stability of Ethylidenediphosphonic Acid
This table summarizes the reported stability of HEDP under various conditions. The data is primarily qualitative, reflecting its high resistance to hydrolysis.
| Condition | Stability | Source(s) |
| pH | Good chemical stability at high pH values. | classicchemicals.comthfine.comirohedp.com |
| Temperature | Shows excellent scale and corrosion inhibition effects up to 250℃. | classicchemicals.comthfine.comirohedp.com |
| General | Hard to be hydrolyzed and decomposed under ordinary light and heat conditions. | classicchemicals.comirohedp.comthwater.net |
| Oxidative | Better acid/alkali and chlorine oxidation tolerance than other organophosphonic acids. | thfine.comirohedp.com |
Biodegradation Studies
Biodegradation of HEDP is generally a slow process. The compound is not considered readily biodegradable, meaning it persists in the environment for extended periods. santos.com
Rates of Degradation in Natural Water SystemsStudies in various model systems have consistently shown low rates of HEDP biodegradation. In a closed bottle test, 0% degradation was observed after 30 days.santos.comSimilarly, OECD ready biodegradation tests showed minimal degradation, ranging from 1-3% to 10% after 28 days.santos.comLonger-term studies in non-sterile natural water measured the ultimate biodegradation (evolution of ¹⁴CO₂) to be only 2% in the dark and 2.7% in sunlight after 60 days.santos.comIn a Zahn-Wellens inherent biodegradability test, a higher removal of 33% of dissolved organic carbon was seen after 28 days, suggesting some potential for degradation under specific conditions.santos.com
Table 2: Biodegradation Rates of HEDP in Aquatic Systems
This interactive table presents findings from various biodegradation studies on this compound.
| Test Type | Duration | Degradation Rate | Source(s) |
| Closed Bottle Test | 30 days | 0% | santos.com |
| OECD Ready Biodegradation Test | 28 days | 1-3% | santos.com |
| OECD Ready Biodegradation Test | 28 days | 10% | santos.com |
| Natural Water (Dark) | 60 days | 2.0% (as ¹⁴CO₂) | santos.com |
| Natural Water (Sunlight) | 60 days | 2.7% (as ¹⁴CO₂) | santos.com |
| Zahn-Wellens Test (Inherent) | 28 days | 33% (DOC removal) | santos.com |
| SCAS Test | 210 days | 1.9-6.7% | santos.com |
Mineralization Assessment
This compound (HEDP) is characterized by its limited biodegradability in the environment. While it is not considered readily biodegradable, studies have demonstrated that it can undergo partial degradation and mineralization over extended periods, particularly influenced by environmental factors such as sunlight and the presence of sediment.
Standard ready biodegradability tests have shown minimal degradation of HEDP. For instance, in a closed bottle test, 0% degradation was observed after 30 days. Similarly, OECD ready biodegradation tests indicated low levels of degradation, with one study reporting 1-3% and another 10% degradation after 28 days. Inherent biodegradability tests have shown a slightly higher potential for degradation, with one study indicating 33% removal of dissolved organic carbon (DOC) after 28 days in a Zahn-Wellens test. researchgate.net
Longer-term studies provide more insight into the mineralization potential of HEDP in different environmental compartments. In non-sterile natural water, the ultimate biodegradation, measured by the evolution of ¹⁴CO₂, was found to be 2% in the dark and 2.7% in the presence of sunlight after 60 days. The presence of sediment appears to enhance biodegradation, with a study showing 7.1% degradation over 50 days. In soil environments, the extent of degradation can be more significant, with studies reporting a range of 3% to 47% degradation over periods of 119 to 148 days. researchgate.net This variability in soil degradation suggests that soil characteristics play a crucial role in the mineralization process.
| Test Condition | Duration | Degradation (%) | Reference |
|---|---|---|---|
| Closed Bottle Test | 30 days | 0 | researchgate.net |
| OECD Ready Biodegradation Test | 28 days | 1-3 | researchgate.net |
| OECD Ready Biodegradation Test | 28 days | 10 | researchgate.net |
| Zahn-Wellens Inherent Biodegradability Test (DOC removal) | 28 days | 33 | researchgate.net |
| Radiolabelled HEDP in SCAS Test | 210 days | 1.9-6.7 | researchgate.net |
| Non-sterile Natural Water (dark, ¹⁴CO₂ evolution) | 60 days | 2 | researchgate.net |
| Non-sterile Natural Water (sunlight, ¹⁴CO₂ evolution) | 60 days | 2.7 | researchgate.net |
| Water with Sediment | 50 days | 7.1 | researchgate.net |
| Soils | 119-148 days | 3-47 | researchgate.net |
Environmental Distribution and Persistence
The environmental distribution and persistence of this compound are largely governed by its strong tendency to adsorb to solid phases and its resistance to rapid biodegradation.
Sorption Coefficients and Environmental Mobility in Soils and Sediments
This compound exhibits strong adsorption to inorganic surfaces, soils, and sediments. This high sorption potential significantly limits its mobility in the environment. Despite being highly hydrophilic, HEDP's strong interaction with mineral surfaces leads to its partitioning from the aqueous phase to solid matrices.
The traditional organic carbon-water (B12546825) partition coefficient (Koc) is often not a reliable indicator for the sorption of HEDP. This is because its adsorption is not solely governed by interactions with organic carbon in soil and sediment. Instead, HEDP's phosphonate (B1237965) groups form strong complexes with metal ions present in the mineral fraction of soils and sediments, leading to significant adsorption on inorganic surfaces.
While specific soil-water distribution coefficients (Kd) for HEDP across a range of soil types are not extensively documented in publicly available literature, studies on its adsorption behavior provide insights into its high affinity for solid phases. For instance, research on the removal of HEDP from water using synthetic adsorbents like Calcium-Iron Layered Double Hydroxides (CaFe-LDH) has demonstrated an exceptionally high maximum adsorption capacity of 1116.5 mg of HEDP per gram of adsorbent at a pH of 7.0. nih.govscispace.comacs.orgnih.gov This highlights the strong binding potential of HEDP to surfaces rich in calcium and iron.
| Parameter | Value | Comment | Reference |
|---|---|---|---|
| General Adsorption Behavior | Strongly adsorbs to inorganic surfaces, soils, and sediments | Limits environmental mobility | researchgate.net |
| Maximum Adsorption Capacity (on CaFe-LDH) | 1116.5 mg/g | Indicates high sorption potential to calcium and iron-rich surfaces | nih.govscispace.comacs.orgnih.gov |
Factors Influencing Environmental Fate and Partitioning
Several key factors influence the environmental fate and partitioning of this compound:
pH: The pH of the surrounding environment plays a critical role in the behavior of HEDP. As an acidic compound, its speciation and, consequently, its ability to chelate metal ions and adsorb to surfaces are pH-dependent. Studies have shown that the binding ability of HEDP to calcium ions strengthens with increasing pH under weakly alkaline conditions. nih.gov This is attributed to the deprotonation of the phosphonic acid groups, which enhances their ability to coordinate with cations. However, under strongly alkaline conditions, the formation of metal hydroxide (B78521) precipitates can compete with HEDP complexation. nih.gov The adsorption of HEDP onto iron oxides is also pH-dependent, with near 100% adsorption observed below pH 8.0, decreasing as the pH becomes more alkaline. researchgate.net
Presence of Metal Ions: The strong chelating nature of HEDP leads to the formation of stable complexes with various metal ions, particularly di- and trivalent cations such as calcium (Ca²⁺) and iron (Fe³⁺). This complexation is a primary driver of its partitioning from the aqueous phase to solid matrices in the environment. The presence of calcium ions has been shown to promote the adsorption of HEDP on steel surfaces in alkaline solutions, where Ca²⁺ acts as a bridge between the negatively charged surface and the phosphonate groups of HEDP. frontiersin.org Similarly, iron oxides in soil provide significant adsorption sites for HEDP. nih.govcopernicus.org
Microbial Activity: While HEDP is not readily biodegradable, microbial communities can contribute to its slow degradation over time. The breakdown of phosphonates by microorganisms can occur through various enzymatic pathways, such as the action of C-P lyase, which cleaves the carbon-phosphorus bond. nih.govhawaii.edu The efficiency of microbial degradation is influenced by environmental conditions and the specific microbial populations present. The presence of other nutrient sources, particularly phosphorus, can also affect the microbial utilization of phosphonates.
Future Research Directions and Emerging Applications of Ethylidenediphosphonic Acid
Development of Next-Generation Phosphonate-Based Materials
The unique ability of ethylidenediphosphonic acid to form stable complexes with a variety of metal ions makes it an ideal building block for the synthesis of advanced materials with tailored properties. irochemical.com Research in this area is moving beyond its conventional use as a scale and corrosion inhibitor to the design of sophisticated functional materials.
One of the most promising avenues of research is the development of metal-organic frameworks (MOFs) that incorporate HEDP or its derivatives as organic linkers. mdpi.com These materials are characterized by their high porosity and large surface areas, which make them suitable for a variety of applications, including gas storage, separation, and catalysis. mdpi.commdpi.com The introduction of the phosphonate (B1237965) group into the MOF structure can enhance its stability and create specific active sites for catalytic reactions. mdpi.com
Furthermore, the functionalization of HEDP is being explored to create polymers with advanced capabilities. For example, innovative phosphonic acid-based copolymers have been synthesized for use in dental applications, where they can improve the adhesion of dental self-etch adhesives. rsc.org These materials are created through controlled polymerization techniques, allowing for precise control over the molecular weight and architecture of the resulting copolymers. rsc.org
The development of these next-generation materials is also being driven by the need for more efficient and selective chelating agents in various industrial processes. stellarmr.comstraitsresearch.com Customized HEDP-based formulations are being designed to target specific metal ions in complex matrices, leading to improved performance in applications such as industrial cleaning, textile processing, and oilfield operations. stellarmr.com
The following table summarizes some of the emerging applications of next-generation phosphonate-based materials.
| Material Type | Potential Applications | Key Properties |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | High porosity, large surface area, enhanced stability |
| Functionalized Copolymers | Dental adhesives, advanced coatings | Improved adhesion, controlled molecular architecture |
| Customized Chelating Agents | Industrial cleaning, textile processing, oilfield operations | High selectivity for specific metal ions, improved performance in complex matrices |
Advanced Understanding of Multi-Component System Interactions
The effectiveness of this compound in many of its applications is dependent on its interactions with other components in the system, particularly metal ions. irochemical.com A deeper understanding of these interactions at a molecular level is crucial for optimizing its performance and designing new applications.
Advanced analytical techniques are being employed to study the complex formation between HEDP and various metal ions in detail. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with mass spectrometry, are providing valuable insights into the stoichiometry and binding modes of these complexes. nih.gov These experimental studies are complemented by quantum chemical calculations, which can provide a theoretical framework for understanding the structure and stability of the resulting complexes. nih.gov
Computational modeling is also emerging as a powerful tool for studying the interactions of HEDP in multi-component systems. nih.gov Molecular dynamics simulations, for example, can be used to model the behavior of HEDP and its metal complexes in solution, providing information on their structure, dynamics, and interactions with other molecules. nih.gov These computational approaches can help to predict the behavior of HEDP in different environments and guide the design of new HEDP-based systems with specific properties. nih.gov
A key area of focus is the study of HEDP's interactions in the presence of multiple metal ions, which is often the case in industrial water systems and other real-world applications. irochemical.com Research is aimed at understanding the competitive binding of different metal ions to HEDP and how this affects its performance as a scale and corrosion inhibitor. irochemical.com This knowledge is essential for developing more effective water treatment formulations that are tailored to specific water chemistries.
The following table provides an overview of some of the advanced methods being used to study HEDP interactions.
| Method | Information Obtained |
| Spectroscopic Techniques (NMR, IR) | Stoichiometry, binding modes of complexes |
| Mass Spectrometry | Molecular weight and composition of complexes |
| Quantum Chemical Calculations | Structure, stability, and electronic properties of complexes |
| Molecular Dynamics Simulations | Structure, dynamics, and interactions of HEDP and its complexes in solution |
Sustainable Synthesis and Environmental Remediation Approaches
As with many industrial chemicals, there is a growing emphasis on developing more sustainable methods for the synthesis of this compound and for mitigating its environmental impact. uef.fi "Green chemistry" principles are being applied to the production of HEDP, with the aim of reducing the use of hazardous reagents and minimizing the generation of waste. uef.fi
Research is exploring alternative synthetic routes to HEDP that utilize more environmentally benign starting materials and catalysts. researchgate.netresearchgate.net For example, the use of biosourced catalysts, or "ecocatalysts," is being investigated for the synthesis of α-hydroxyphosphonates, a class of compounds to which HEDP belongs. researchgate.net These catalysts are derived from natural sources and can promote chemical reactions under mild, solvent-free conditions. researchgate.net
In addition to sustainable synthesis, there is a growing interest in using HEDP and HEDP-based materials for environmental remediation. nih.gov The strong chelating properties of HEDP make it an effective agent for the removal of heavy metal ions from contaminated water. nih.gov HEDP-functionalized materials, such as layered double hydroxides, have shown high efficiency in capturing hazardous metals like zinc and iron from aqueous solutions. nih.gov
Furthermore, HEDP-based materials are being investigated for their potential in the photocatalytic degradation of organic pollutants. mdpi.comsci-hub.box Metal-organic frameworks containing phosphonate linkers can act as photocatalysts, using light energy to break down harmful organic compounds into less toxic substances. mdpi.comresearchgate.netnih.gov
The ultimate fate of HEDP in the environment is also a key area of research. While phosphonates are generally resistant to degradation, some microorganisms have been found to possess the enzymatic machinery to break down the carbon-phosphorus bond in these compounds. mdpi.comresearchgate.net Understanding the microbial degradation pathways of HEDP is essential for assessing its long-term environmental impact and for developing bioremediation strategies for phosphonate-contaminated sites. mdpi.comresearchgate.netnih.gov
The following table highlights some of the sustainable approaches related to HEDP.
| Approach | Goal | Examples |
| Green Synthesis | Reduce environmental impact of HEDP production | Use of biosourced catalysts, solvent-free reaction conditions |
| Heavy Metal Remediation | Remove toxic metals from contaminated water | HEDP-functionalized layered double hydroxides |
| Photocatalytic Degradation | Break down organic pollutants in water | HEDP-based metal-organic frameworks |
| Biodegradation Studies | Understand the environmental fate of HEDP | Identification of microbial degradation pathways |
Q & A
Q. What are the optimal synthesis conditions for preparing metal complexes of ethylidenediphosphonic acid (HEDP)?
this compound forms stable complexes with transition metals and lanthanides. Key parameters include pH control (typically 4–6 to avoid precipitation of free acid), stoichiometric ratios (1:1 to 1:3 ligand-to-metal ratios), and hydrothermal/solvothermal conditions (120–180°C for 24–72 hours) to stabilize crystalline products. For example, Mn(II) and Cu(II) complexes synthesized via hydrothermal methods yield layered or pillared structures with distinct coordination modes .
Q. Which characterization techniques are essential for analyzing HEDP-based complexes?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving coordination geometry and bonding motifs, as seen in studies of Mn₂(tahedp)(H₂O)₂ . Fourier-transform infrared spectroscopy (FTIR) identifies phosphonate group vibrations (P–O stretching at 900–1100 cm⁻¹ and P=O at 1200–1250 cm⁻¹). Thermogravimetric analysis (TGA) quantifies thermal stability, while elemental analysis confirms stoichiometry .
Q. How does this compound act as a chelating agent in aqueous systems?
HEDP’s dual phosphonate groups and hydroxyl oxygen enable polydentate coordination. For instance, in Pd(II) complexes, it adopts μ₂-bridging or κ³-N,O,O’ modes depending on pH and counterions. Stability constants (log K ≈ 12–15 for lanthanides) are determined via potentiometric titration, with higher affinity for +3/+4 oxidation states due to charge density matching .
Advanced Research Questions
Q. How can researchers resolve contradictory data on coordination modes of HEDP in different metal complexes?
Discrepancies in coordination (e.g., monodentate vs. bridging modes) arise from pH, metal ion size, and crystallization conditions. A multi-technique approach is recommended:
- SC-XRD for unambiguous structural assignment.
- Extended X-ray absorption fine structure (EXAFS) to probe local metal-ligand environments.
- DFT calculations to compare energetics of plausible coordination geometries. For example, Pd(II) complexes show κ³-N,O,O’ coordination in acidic media but μ₂-bridging in neutral conditions .
Q. What experimental designs are effective for studying the magnetic properties of HEDP-based metal-organic frameworks (MOFs)?
Magnetic studies require:
- Low-temperature SQUID magnetometry (2–300 K) to measure susceptibility and identify exchange interactions (e.g., antiferromagnetic coupling in Mn(II) dimers with J ≈ −2.1 cm⁻¹) .
- Field-dependent magnetization to detect spin canting or slow relaxation.
- Topological analysis (e.g., using TOPOS software) to correlate structure with magnetic behavior. For instance, Ni(II)-MOFs with frl topology exhibit metamagnetic transitions due to interlayer spin alignment .
Q. How can ligand modifications enhance the stability or functionality of HEDP derivatives?
Functionalizing HEDP with heterocyclic groups (e.g., triazole or imidazole) improves metal-binding selectivity and framework dimensionality. For example:
- 2-(1-Triazole)-HEDP forms 3D networks with Co(II)/Ni(II), enabling tunable porosity for gas adsorption .
- N,N’-donor co-ligands (e.g., 4,4’-bipyridine) in Ni(II)-MOFs introduce secondary building units (SBUs) for magnetic coupling . Stability is assessed via cyclic voltammetry (redox resistance) and leaching tests in acidic/basic media.
Methodological Considerations
- Contradiction Mitigation : Cross-validate SC-XRD data with spectroscopic (EXAFS, NMR) and computational results to address coordination ambiguities .
- Magnetic Modeling : Use the MAGMUN code to simulate exchange interactions in polynuclear systems .
- Ligand Design : Incorporate steric/electronic modifiers (e.g., alkyl chains) to control coordination flexibility and framework topology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
